molecular formula C11H15N3O2S B1520405 6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide CAS No. 1235439-43-6

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B1520405
CAS No.: 1235439-43-6
M. Wt: 253.32 g/mol
InChI Key: ZRTGBIBXYZQPTE-UHFFFAOYSA-N
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Description

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
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Biological Activity

6-(Cyanomethyl)-N,N-diethylpyridine-3-sulfonamide, with the CAS number 1235439-43-6, is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 256.34 g/mol
  • IUPAC Name : this compound

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in the folate synthesis pathway. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly against various pathogens:

  • Antimicrobial Activity :
    • Studies have shown that sulfonamides can effectively inhibit the growth of bacteria such as Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antimicrobial efficacy .
  • Antiviral Properties :
    • Recent findings suggest potential antiviral activity against HIV-1, with sulfonamides demonstrating ability to inhibit viral replication through interference with viral enzymes .
  • Antitumor Effects :
    • Some derivatives of sulfonamides have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis .

Case Studies and Research Findings

StudyFocusFindings
Salubi et al. (2023)Antimicrobial activitySignificant efficacy against Mycobacterium tuberculosis; structure modifications improve activity .
Clinical TrialsAntiviral effectsDemonstrated inhibition of HIV-1 replication; potential for further development as antiviral agents .
In Vitro StudiesAntitumor activityInduced apoptosis in cancer cell lines; mechanism involves disruption of cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound suggest it has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.

Properties

IUPAC Name

6-(cyanomethyl)-N,N-diethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-14(4-2)17(15,16)11-6-5-10(7-8-12)13-9-11/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGBIBXYZQPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.